![molecular formula C14H27ClO B3194000 Octanoyl chloride, 2-hexyl- CAS No. 77582-73-1](/img/structure/B3194000.png)
Octanoyl chloride, 2-hexyl-
Overview
Description
Octanoyl chloride is an eight-carbon acyl chloride with a straight-chain structure . It is used as a reagent in organic synthesis . The chemical formula is C8H15ClO and it has a molar mass of 162.66 g·mol−1 .
Synthesis Analysis
Octanoyl chloride has been used in the esterification of cellulose in a lithium chloride/N,N-dimethyl acetamide (LiCl/DMAc) medium . The process involves the reaction of octanoyl chloride with cellulose hydroxyl groups . The extent of esterification increases with the duration of treatment .Molecular Structure Analysis
The molecular structure of octanoyl chloride is represented by the linear formula CH3(CH2)6COCl . It is an eight-carbon acyl chloride with a straight-chain structure .Chemical Reactions Analysis
Octanoyl chloride has been used in the esterification of cellulose . This reaction involves the interaction of octanoyl chloride with cellulose hydroxyl groups . The result of this reaction is the formation of cellulose esters (CEs) .Physical And Chemical Properties Analysis
Octanoyl chloride has a molar mass of 162.66 g·mol−1 . It is used in the production of thermoplastic wood, where it enhances thermoplasticity, hydrophobicity, and thermal stability .Safety and Hazards
Octanoyl chloride is classified as a combustible liquid and may be corrosive to metals . It causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled . It is also harmful to aquatic life . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and keeping away from sources of ignition .
properties
IUPAC Name |
2-hexyloctanoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27ClO/c1-3-5-7-9-11-13(14(15)16)12-10-8-6-4-2/h13H,3-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPNSZFAYUWMBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCC)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00824182 | |
Record name | 2-Hexyloctanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00824182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hexyloctanoyl chloride | |
CAS RN |
77582-73-1 | |
Record name | 2-Hexyloctanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00824182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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